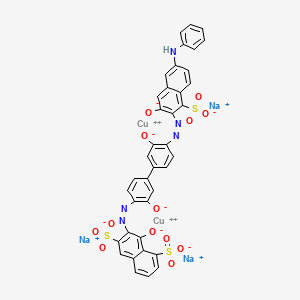
C.I. Direct Blue 98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Blue 98, also known as Direct Blue 98, is a synthetic dye belonging to the class of direct dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. The dye is known for its vibrant blue color and good solubility in water, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 98 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of 4,4’-diaminostilbene-2,2’-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to produce the final dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Blue 98 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines such as aniline derivatives.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
C.I. Direct Blue 98 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Mechanism of Action
The mechanism of action of C.I. Direct Blue 98 involves its interaction with the substrate it is applied to. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and coloration. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Yellow 4
- C.I. Direct Blue 15
Comparison
C.I. Direct Blue 98 is unique due to its high solubility in water and its ability to produce vibrant blue shades on cellulosic fibers. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Blue 15, C.I. Direct Blue 98 offers better wash fastness and light fastness properties, making it more suitable for applications requiring durable coloration .
Properties
CAS No. |
6656-03-7 |
|---|---|
Molecular Formula |
C38H20Cu2N5O13S3.3Na C38H20Cu2N5Na3O13S3 |
Molecular Weight |
1046.9 g/mol |
IUPAC Name |
dicopper;trisodium;7-[[4-[4-[(6-anilino-3-oxido-1-sulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-8-oxidonaphthalene-1,6-disulfonate |
InChI |
InChI=1S/C38H27N5O13S3.2Cu.3Na/c44-29-16-20(9-13-27(29)40-42-35-31(46)18-23-15-25(39-24-6-2-1-3-7-24)11-12-26(23)38(35)59(54,55)56)21-10-14-28(30(45)17-21)41-43-36-33(58(51,52)53)19-22-5-4-8-32(57(48,49)50)34(22)37(36)47;;;;;/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;/q;2*+2;3*+1/p-7 |
InChI Key |
IRWUMMUGRKYWDG-UHFFFAOYSA-G |
SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Key on ui other cas no. |
6656-03-7 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


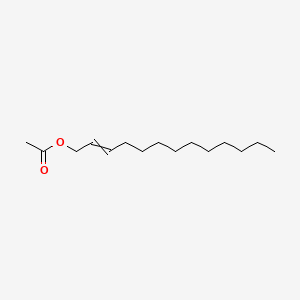
![Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1619691.png)
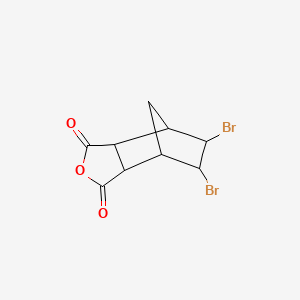
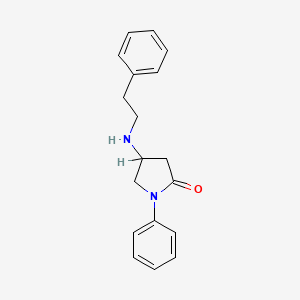
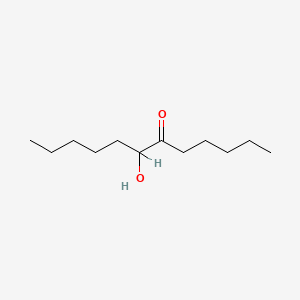
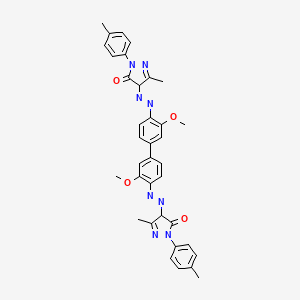
![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)
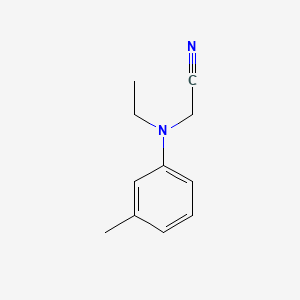
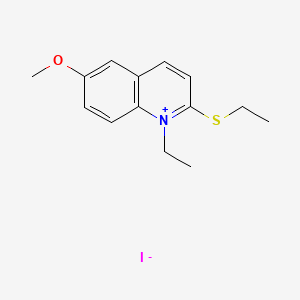
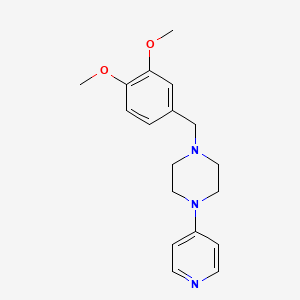
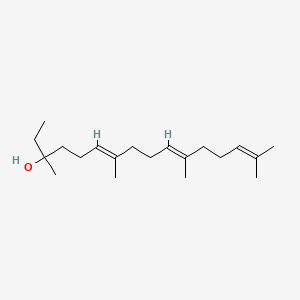
![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)

